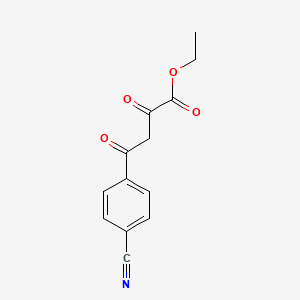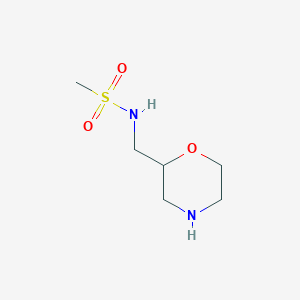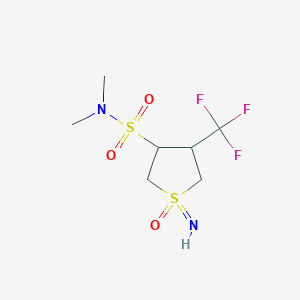
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters. The cyanophenyl group might participate in reactions typical of aromatic nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and spectral properties (IR, NMR, UV-Vis, etc.) could be predicted or determined experimentally .科学的研究の応用
Ethyl 4-cyanobenzoate is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and is used to prepare a variety of compounds, including esters, amides, and nitriles. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. Additionally, it is used as a catalyst in the production of polyurethane foam and polyurethane coatings.
作用機序
Ethyl 4-cyanobenzoate acts as an electrophile in organic synthesis. It is able to react with nucleophiles, such as alcohols, amines, and thiols, to form the desired product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Biochemical and Physiological Effects
Ethyl 4-cyanobenzoate has not been studied extensively for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. Additionally, it is known to be toxic if ingested in large amounts.
実験室実験の利点と制限
The major advantage of using ethyl 4-cyanobenzoate in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to handle and store, and is stable under normal laboratory conditions. The main limitation of using ethyl 4-cyanobenzoate is its toxicity. It is important to use proper safety precautions when handling this compound.
将来の方向性
Given the wide range of applications of ethyl 4-cyanobenzoate, there are many potential future directions for research. For example, further studies could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, research could be conducted to explore new uses for this compound, such as in the synthesis of novel drugs or polymers. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing ethyl 4-cyanobenzoate.
合成法
Ethyl 4-cyanobenzoate can be synthesized from benzoic acid and ethyl cyanoacetate. The reaction is carried out in anhydrous ethanol at a temperature of 50-60°C, and the product is isolated by filtration. The yield of ethyl 4-cyanobenzoate is typically in the range of 80-90%.
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)12(16)7-11(15)10-5-3-9(8-14)4-6-10/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFLGJUISVNDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2641002.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2641003.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide](/img/structure/B2641004.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide](/img/structure/B2641005.png)
![10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2641007.png)
![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)

![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2641014.png)



![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)

![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)